molecular formula C13H11Br B2872516 4-Bromo-3-methyl-1,1'-biphenyl CAS No. 92022-07-6

4-Bromo-3-methyl-1,1'-biphenyl

Cat. No.: B2872516
CAS No.: 92022-07-6
M. Wt: 247.135
InChI Key: XYXSPXSTVLIYNL-UHFFFAOYSA-N
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Description

1.1 Structural and Chemical Properties 4-Bromo-3-methyl-1,1'-biphenyl (CAS: 5072876) is a halogenated biphenyl derivative with the molecular formula C₁₃H₁₁Br and a molecular weight of 233.1 g/mol . Its structure features a bromine atom at the para position and a methyl group at the meta position on one phenyl ring (Figure 1). The SMILES notation is CC1=C(C=CC(=C1)C2=CC=CC=C2)Br, and the InChIKey is XYXSPXSTVLIYNL-UHFFFAOYSA-N . The methyl group introduces steric hindrance and electron-donating effects, while bromine contributes electron-withdrawing characteristics, influencing reactivity and physical properties.

Properties

IUPAC Name

1-bromo-2-methyl-4-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Br/c1-10-9-12(7-8-13(10)14)11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXSPXSTVLIYNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92022-07-6
Record name 4-Bromo-3-methylbiphenyl
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-3-methyl-1,1’-biphenyl can be synthesized through several methods. One common approach is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction typically occurs under mild conditions and is known for its high efficiency and selectivity.

Industrial Production Methods: In industrial settings, the production of 4-Bromo-3-methyl-1,1’-biphenyl often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-methyl-1,1’-biphenyl undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.

    Nucleophilic Aromatic Substitution: This reaction involves the substitution of a leaving group on the benzene ring with a nucleophile.

Common Reagents and Conditions:

    Bromination: Br2/FeBr3

    Friedel–Crafts Alkylation: CH3Cl/AlCl3

    Nitration: HNO3/H2SO4

Major Products Formed:

Comparison with Similar Compounds

Comparison with Similar Biphenyl Derivatives

Structural and Functional Group Variations

The table below compares key structural and physicochemical properties of 4-bromo-3-methyl-1,1'-biphenyl with related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
This compound C₁₃H₁₁Br 233.1 Br (C4), CH₃ (C3) Organic synthesis, pharmaceuticals
3-Bromo-4-iodo-1,1'-biphenyl C₁₂H₈BrI 359.0 Br (C3), I (C4) Building block for complex molecules
4'-Bromo-3-iodo-1,1'-biphenyl C₁₂H₈BrI 359.0 Br (C4'), I (C3) Materials science, specialty chemicals
4-Bromo-3-chloro-1,1'-biphenyl C₁₂H₈BrCl 267.5 Br (C4), Cl (C3) Polymer precursors, agrochemicals
3-Bromo-4-fluoro-1,1'-biphenyl C₁₂H₈BrF 251.1 Br (C3), F (C4) Electronics, liquid crystals

Key Observations :

  • Halogen Effects : Bromine and iodine substituents enhance molecular weight and polarizability, favoring applications in materials science (e.g., charge-transfer complexes) . Chlorine and fluorine introduce electronegativity, altering reactivity in cross-coupling reactions .
Environmental and Toxicological Profiles
  • This compound: Limited ecotoxicological data, but brominated biphenyls are generally persistent and bioaccumulative. Likely classified as H410 (very toxic to aquatic life with long-lasting effects) based on biphenyl's hazard profile .
  • Limited regulatory data available .
  • Biphenyl (Parent Compound) : Classified as H400/H410 with moderate persistence (t₁/₂ in water: 30–60 days) but low bioaccumulation (log Kow = 4.09) .

Biological Activity

4-Bromo-3-methyl-1,1'-biphenyl is a biphenyl derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a bromine atom and a methyl group on the biphenyl structure, which may influence its reactivity and interaction with biological targets. The following sections discuss its biological activity, including antibacterial, antiviral, and anti-inflammatory properties, supported by relevant research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H11Br\text{C}_{13}\text{H}_{11}\text{Br}

This structure features two phenyl rings connected by a single bond, with a bromine substituent at the para position and a methyl group at the meta position.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties. In a study evaluating various biphenyl derivatives, it was found that this compound showed efficacy against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that it possesses potent antibacterial activity comparable to established antibiotics .

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Antiviral Activity

The antiviral potential of biphenyl compounds has also been explored. In particular, this compound was evaluated for its activity against viral infections. It demonstrated inhibitory effects on viral replication in vitro, suggesting that it may interfere with viral entry or replication processes. The compound's mechanism of action appears to involve the disruption of viral envelope integrity or inhibition of viral polymerases .

Anti-inflammatory Properties

In addition to its antibacterial and antiviral activities, this compound has shown promise as an anti-inflammatory agent. Research indicates that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect may be mediated through the suppression of NF-kB signaling pathways .

Study on Antimicrobial Efficacy

A comprehensive study conducted by researchers explored the antimicrobial efficacy of various biphenyl derivatives, including this compound. The study utilized both in vitro assays and molecular docking techniques to assess binding affinities to bacterial targets. Results indicated that this compound binds effectively to bacterial enzymes critical for cell wall synthesis, thereby inhibiting bacterial growth .

Evaluation of Anti-inflammatory Effects

In another study published in a peer-reviewed journal, the anti-inflammatory effects of this compound were assessed using animal models. The results showed a significant reduction in paw edema in treated groups compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in tissues treated with this compound .

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